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1-(4-Butoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea

Histamine H4 receptor Binding affinity Competition assay

1-(4-Butoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea (CAS 1797172‑65‑6) is a synthetic low‑molecular‑weight organic compound (C₂₂H₃₁N₅O₂, MW 397.52) that belongs to the piperidinyl‑urea chemical class. Publicly indexed databases annotate its primary pharmacological activity as histamine H₄ receptor (H₄R) antagonism , a mechanism implicated in immune‑inflammatory signaling.

Molecular Formula C22H31N5O2
Molecular Weight 397.523
CAS No. 1797172-65-6
Cat. No. B2848065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea
CAS1797172-65-6
Molecular FormulaC22H31N5O2
Molecular Weight397.523
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NN=C(C=C3)C
InChIInChI=1S/C22H31N5O2/c1-3-4-15-29-20-8-6-19(7-9-20)24-22(28)23-16-18-11-13-27(14-12-18)21-10-5-17(2)25-26-21/h5-10,18H,3-4,11-16H2,1-2H3,(H2,23,24,28)
InChIKeyZBNJQDRUDJNUBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Butoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea (CAS 1797172-65-6) – Class and Identity Summary for Procurement Screening


1-(4-Butoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea (CAS 1797172‑65‑6) is a synthetic low‑molecular‑weight organic compound (C₂₂H₃₁N₅O₂, MW 397.52) that belongs to the piperidinyl‑urea chemical class. Publicly indexed databases annotate its primary pharmacological activity as histamine H₄ receptor (H₄R) antagonism [1], a mechanism implicated in immune‑inflammatory signaling. This compound serves as a specialized research tool for studying H₄R‑mediated pathways and for structure‑activity relationship (SAR) exploration within the piperidinyl‑urea series.

Why Generically Substituting 1-(4-Butoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea with In‑Class Piperidinyl‑Ureas Introduces Functional Risk


Piperidinyl‑urea derivatives exhibit highly heterogeneous receptor‑subtype selectivity and intrinsic efficacy that are exquisitely dependent on the N‑aryl and N‑heteroaryl substituents. Even within the histamine H₄R antagonist series, minor modifications (e.g., replacing the butoxyphenyl group with a 3,5‑dimethylphenyl or altering the pyridazinyl‑piperidine moiety) can shift selectivity toward H₃R, alter functional antagonism potency, or affect cellular permeability [1]. Consequently, generic substitution without matched analytical and pharmacological qualification is unsound for experiments requiring defined H₄R‑biased pharmacology.

Quantitative Differentiation Evidence for 1-(4-Butoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea – Procurement‑Relevant Comparisons


Histamine H₄ Receptor Affinity – Cross‑Study Comparison with a Structurally Related Analog

The target compound’s H₄R affinity has not been reported in a peer‑reviewed primary publication; however, a close structural analog (CHEMBL1915535, a 4‑methylpiperazine‑substituted pyrimidine urea) exhibits a Ki of 82 nM in a [³H]histamine competition binding assay at human H₄R expressed in CHO cells [1]. The 4‑butoxyphenyl‑pyridazinyl‑piperidine architecture of the target compound introduces greater lipophilicity and steric bulk, which, by class‑level SAR inference, may modulate binding kinetics and functional antagonism relative to the simpler analog. Direct quantitative comparison is not yet available.

Histamine H4 receptor Binding affinity Competition assay

Kinase Selectivity Profile – Class‑Level Risk Assessment

No kinome‑wide selectivity screen has been published for the target compound. Related piperidinyl‑ureas have demonstrated notable kinase off‑target liabilities; for example, a close structural congener (1‑(4‑fluorobenzyl)‑3‑(4‑isobutoxyphenyl)‑1‑(1‑methylpiperidin‑4‑yl)urea) showed significant CYP450 inhibition [1]. The target compound’s distinct 6‑methylpyridazin‑3‑yl‑piperidine motif may alter the kinase‑binding landscape, but without empirical data, this remains a class‑level inference. Procurement decisions must account for this data gap.

Kinase selectivity Off-target screening Piperidinyl-urea

Functional Antagonism vs. Inverse Agonism – Critical Distinction for H₄R Tool Compounds

In the H₄R field, functionally distinct ligands (neutral antagonists vs. inverse agonists) produce divergent cellular responses. A structurally related compound (CHEMBL1915535) acts as a functional antagonist with a Ki of 92 nM in a forskolin‑induced cAMP reversal assay (HEK293‑hH₄R) [1]. The target compound’s functional signature (neutral antagonist or inverse agonist) has not been published; this absence is a critical procurement‑selection parameter, as inverse agonists may be required for certain inflammation models while neutral antagonists are preferred for receptor‑occupancy studies.

Functional antagonism Inverse agonism cAMP assay

Physicochemical Property Differentiation – Calculated LogP and Solubility vs. Simpler Analogs

The butoxyphenyl and 6‑methylpyridazinyl substituents confer a calculated XLogP3 of approximately 3.5–4.0, compared to ~2.2–2.8 for simpler N‑phenyl‑piperidinyl‑urea analogs such as 1‑(3,5‑dimethylphenyl)‑3‑((1‑(pyridin‑3‑yl)piperidin‑4‑yl)methyl)urea (XLogP3 = 3.2) [1]. Increased lipophilicity can enhance membrane permeability but may also reduce aqueous solubility and increase protein binding, directly affecting in vitro assay performance (e.g., requiring DMSO concentrations that may interfere with cell‑based readouts).

Lipophilicity Aqueous solubility ADME

High‑Value Application Scenarios for 1-(4-Butoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea Based on Available Evidence


Histamine H₄ Receptor Binding‑Site Topography Studies via Competitive Displacement Assays

The compound’s butoxyphenyl‑pyridazinyl‑piperidine scaffold can be used as a probe to map the H₄R binding pocket by comparing its displacement profile against a panel of radiolabeled ligands (e.g., [³H]histamine, [³H]UR‑PI294). Because structurally distinct antagonists stabilize different receptor conformations, the compound may reveal binding‑site sub‑pockets not accessed by smaller phenyl‑piperidinyl‑urea ligands [1]. This application requires co‑testing with a reference antagonist (e.g., JNJ‑7777120) to establish relative binding signatures.

Structure‑Activity Relationship (SAR) Expansion for Piperidinyl‑Urea H₄R Antagonists

The unique combination of a 6‑methylpyridazin‑3‑yl‑piperidine and a 4‑butoxyphenyl‑urea moiety offers a distinct structural vector for SAR exploration. The compound can serve as a scaffold‑hopping intermediate to generate analogs with systematically varied alkoxy chain lengths or heteroaryl substitutions, enabling medicinal chemistry campaigns focused on improving H₄R selectivity over H₃R [1]. Procurement decisions should align with the intended SAR matrix and the availability of comparator analogs.

In Vitro Inflammation Model Profiling – H₄R‑Dependent Eosinophil Chemotaxis

If functional antagonism is confirmed (pending empirical characterization), the compound could be deployed in eosinophil‑shaped‑change or chemotaxis assays to interrogate H₄R‑mediated inflammatory cell migration [1]. Given the current absence of functional data, procurement should be contingent on vendor‑provided functional assay results (e.g., β‑arrestin recruitment or cAMP modulation) demonstrating on‑target activity comparable to established H₄R antagonists such as JNJ‑39758979.

Computational Docking and Molecular Dynamics Simulations of H₄R Ligand‑Receptor Dynamics

The larger structural footprint of the butoxyphenyl‑pyridazinyl‑piperidine system provides a sterically demanding ligand for computational docking studies aimed at refining H₄R homology models. Its calculated lipophilicity and rotatable bond count (9 bonds) may facilitate simulations exploring ligand‑induced conformational changes that are not captured by smaller, more rigid H₄R ligands [1].

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